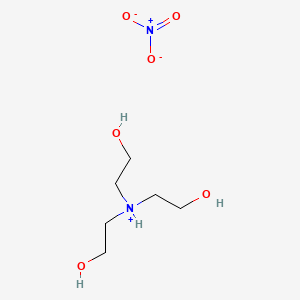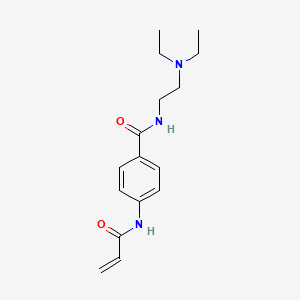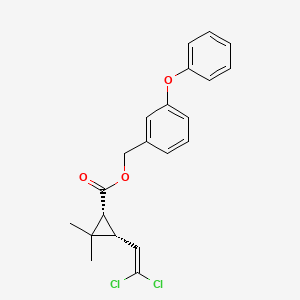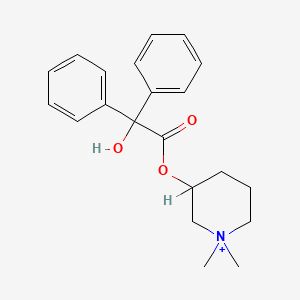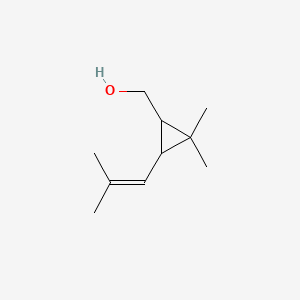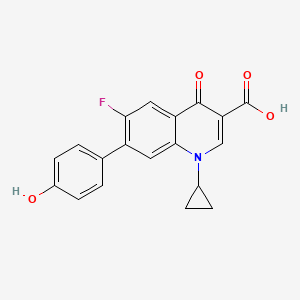
6-氟-7-(4-羟基苯基)-1-环丙基-4-喹诺酮-3-羧酸
描述
6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid, also known as FQ, is a synthetic quinolone antibiotic that has been extensively studied for its potential applications in scientific research. FQ is a potent inhibitor of bacterial DNA synthesis, making it an effective tool for studying the mechanisms of bacterial growth and replication. In
科学研究应用
抗菌活性
一系列 7-(3-氨基-1-吡咯烷基)-6-氟-1,8-萘啶-3-羧酸的氨基酸前药,包括 1-环丙基-6-氟-3-喹啉羧酸的变体,被合成并评估了它们的抗菌活性。这些化合物在体外表现出较低的活性,但在体内显示出与它们的母体喹诺酮相等或更高的功效。氨基酸类似物显示出显着改善的溶解性,比母体化合物高出 70 倍,表明它们在增强抗菌应用中的药物递送和功效方面具有潜力 (Sánchez et al., 1992).
新型合成方法
为 7-卤代-1-环丙基-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸开发了一种新的合成路线,该中间体对于喹诺酮抗菌剂的合成至关重要。该过程涉及通过分子内环化构建喹啉环并引入氟原子,从而生成具有良好抗菌活性的化合物,与环丙沙星等已建立的药物相当 (Egawa et al., 1987).
抗菌剂设计
一项研究专注于设计、合成和评估 1-环丙基-6-氟-4-氧代-7-{4-[2-(4-取代苯基)-2-(取代)-乙基]-1-哌嗪基}-1,4-二氢喹啉-3-羧酸作为抗菌剂。合成的化合物在体外显示出有希望的抗菌活性,并进行了分子对接研究以了解这些化合物与细菌蛋白受体的相互作用,表明它们作为有效抗菌剂的潜力 (Patel & Patel, 2017).
光降解研究
对环丙沙星(该化合物的一个近亲)的光化学降解的研究表明,在某些条件下形成的主要降解产物之一是 7-氨基-1-环丙基-6-氟-1,4-二氢-4-氧代-3-喹诺酮羧酸。这项研究为类似喹诺酮化合物在各种环境条件下的稳定性和降解途径提供了有价值的见解 (Torniainen et al., 1997).
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-16-7-14-17(8-13(16)10-1-5-12(22)6-2-10)21(11-3-4-11)9-15(18(14)23)19(24)25/h1-2,5-9,11,22H,3-4H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISCUNPKVHOSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)C4=CC=C(C=C4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161840 | |
| Record name | CP 115955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid | |
CAS RN |
141874-19-3 | |
| Record name | CP 115955 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141874193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 115955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence or absence of a fluorine atom at the C-8 position of quinolone-based drugs impact their interaction with eukaryotic topoisomerase II?
A1: The research indicates that the presence of a fluorine atom at the C-8 position of quinolone-based drugs significantly influences their interaction with eukaryotic topoisomerase II []. Specifically, removing the C-8 fluorine from CP-115,953 (the 6,8-difluoro parent compound) to yield CP-115,955 resulted in a 2.5-fold decrease in the drug's ability to enhance enzyme-mediated DNA cleavage. This suggests that the C-8 fluorine atom contributes to the formation of a more stable drug-enzyme-DNA complex, leading to increased DNA cleavage. Additionally, the absence of the C-8 fluorine reduced the inhibitory effect of the drug on topoisomerase II-catalyzed DNA relaxation, indicating that this structural element is also crucial for interfering with the enzyme's catalytic activity.
Q2: How does modifying the structure of quinolone-based drugs, specifically at the C-8 position, affect their cytotoxic potential?
A2: The study demonstrated a correlation between the structural modifications of the quinolone derivatives and their cytotoxic activity in Chinese hamster ovary cells []. The removal of the C-8 fluorine in CP-115,955, compared to its parent compound CP-115,953, resulted in decreased cytotoxicity. This suggests that the C-8 fluorine plays a role in enhancing the drug's ability to induce cell death, likely due to its impact on topoisomerase II inhibition and the subsequent accumulation of DNA damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



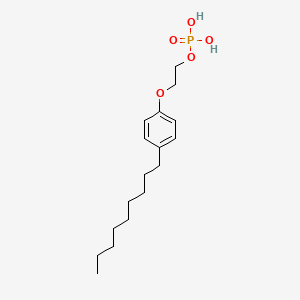


![(6R)-6-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanal](/img/structure/B1213644.png)
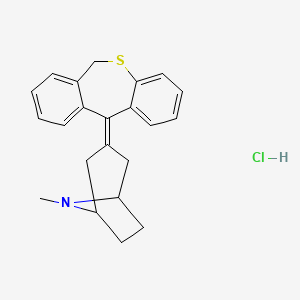

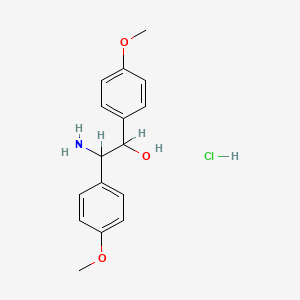
![(7aS)-12-hydroxy-11-methoxy-7,7-dimethyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-7-ium](/img/structure/B1213651.png)

